molecular formula C28H48O3 B11960925 1-(2,4-Bis(decyloxy)phenyl)ethanone

1-(2,4-Bis(decyloxy)phenyl)ethanone

Cat. No.: B11960925
M. Wt: 432.7 g/mol
InChI Key: KDKJLZBGNQGYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Bis(decyloxy)phenyl)ethanone is an organic compound with the molecular formula C28H44O3 It is characterized by the presence of two decyloxy groups attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Bis(decyloxy)phenyl)ethanone typically involves the reaction of 2,4-dihydroxyacetophenone with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions for several hours to ensure complete substitution of the hydroxyl groups with decyloxy groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(decyloxy)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The ethanone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(2,4-Bis(decyloxy)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(decyloxy)phenyl)ethanone involves its interaction with various molecular targets. The decyloxy groups increase the lipophilicity of the compound, allowing it to interact with lipid membranes and potentially disrupt their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding to proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Bis(benzyloxy)phenyl)ethanone: Similar structure but with benzyloxy groups instead of decyloxy groups.

    1-(4-(Decyloxy)phenyl)ethanone: Contains only one decyloxy group.

    2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Contains methoxy groups instead of decyloxy groups.

Uniqueness

1-(2,4-Bis(decyloxy)phenyl)ethanone is unique due to the presence of two long-chain decyloxy groups, which significantly enhance its lipophilicity and potential interactions with lipid membranes. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C28H48O3

Molecular Weight

432.7 g/mol

IUPAC Name

1-(2,4-didecoxyphenyl)ethanone

InChI

InChI=1S/C28H48O3/c1-4-6-8-10-12-14-16-18-22-30-26-20-21-27(25(3)29)28(24-26)31-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3

InChI Key

KDKJLZBGNQGYGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)OCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.